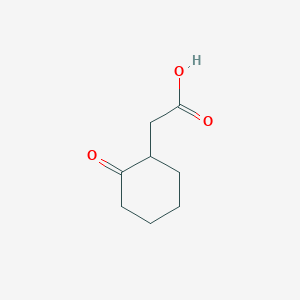
2-(2-oxocyclohexyl)acetic Acid
概要
説明
2-(2-Oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclohexane ring with a ketone group at the second position and an acetic acid moiety attached to the ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
作用機序
Target of Action
The primary target of 2-(2-oxocyclohexyl)acetic Acid is the ene-reductases from the Old Yellow Enzyme family . These enzymes play a crucial role in the bioreduction of α,β-unsaturated γ-keto esters .
Mode of Action
This compound interacts with its targets, the ene-reductases, in a process known as asymmetric bioreduction . This interaction results in the stereoselective reduction of α,β-unsaturated γ-keto esters . The regioselectivity of hydride addition on di-activated alkenes shows a strong preference for the keto moiety as the activating/binding group as opposed to the ester .
Biochemical Pathways
The interaction of this compound with ene-reductases affects the biochemical pathway of α,β-unsaturated γ-keto esters reduction . This leads to high conversion levels and excellent stereoselectivity, covering a broad range of acyclic and cyclic derivatives .
Result of Action
The molecular and cellular effects of this compound’s action result in the production of nonracemic γ-oxo esters via stereoselective reduction . These are versatile precursors of bioactive molecules .
生化学分析
Biochemical Properties
2-(2-Oxocyclohexyl)acetic acid plays a significant role in biochemical reactions, particularly in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters . It interacts with various enzymes, including ene-reductases from the Old Yellow Enzyme family, which exhibit excellent stereoselectivity and high conversion levels . These interactions are crucial for the compound’s role in synthesizing bioactive molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the asymmetric bioreduction of α,β-unsaturated γ-keto esters, leading to the production of enantiopure γ-oxo esters . These effects are essential for the compound’s role in the synthesis of biologically active molecules, such as therapeutic drugs and natural products.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It acts as a reactant in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades . The compound’s binding interactions with enzymes, such as ene-reductases, result in enzyme inhibition or activation, leading to changes in gene expression and the production of bioactive molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the Baeyer-Villiger reaction of this compound occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic activities at specific dosages . High doses may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the citric acid cycle and related pathways . It interacts with enzymes and cofactors that play a crucial role in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2-oxocyclohexyl)acetic acid involves the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetone. This reaction proceeds via a Criegee intermediate, which undergoes stereoelectronically controlled fragmentation to yield the desired product . The reaction typically employs peroxyacids such as peroxyacetic acid under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the same Baeyer-Villiger oxidation process but on a larger scale. The reaction conditions are optimized for maximum efficiency and yield, ensuring the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-(2-Oxocyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxyacids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include more oxidized derivatives of the original compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Esters and amides formed from the acetic acid moiety.
科学的研究の応用
2-(2-Oxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and as a building block in organic synthesis
類似化合物との比較
Similar Compounds
- Cyclohexaneacetic acid
- 2-Allylcyclohexanone
- 2-(2-Hydroxycyclohexyl)acetic acid
- 2-(6-Oxocyclohexyl)acetic acid
Uniqueness
2-(2-Oxocyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of both a ketone and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis .
特性
IUPAC Name |
2-(2-oxocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYAODUCVMGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448313 | |
| Record name | 2-Oxocyclohexylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-96-6 | |
| Record name | 2-Oxocyclohexylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


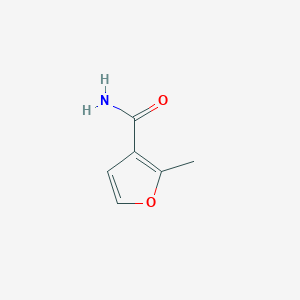
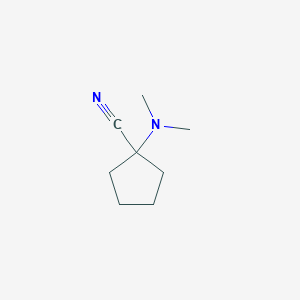
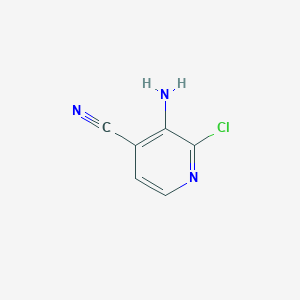

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
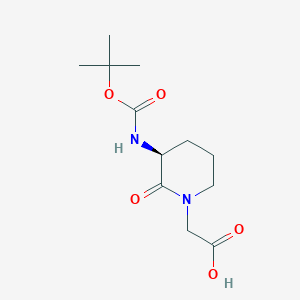
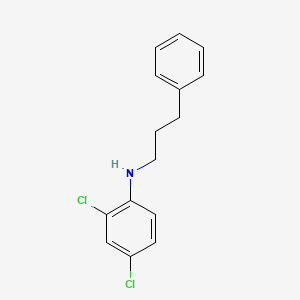
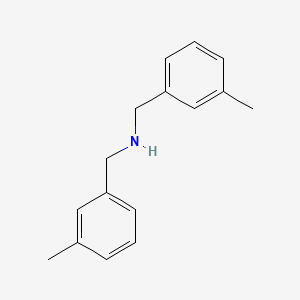
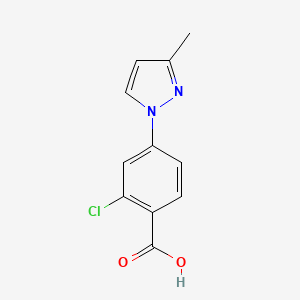
![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

